2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, also known as LY404039, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3) and has been shown to have a significant impact on various neurological disorders.
Mechanism of Action
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol is a selective antagonist of the mGluR2/3 receptor, which is a G protein-coupled receptor that modulates glutamate neurotransmission. By blocking the mGluR2/3 receptor, 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol reduces the release of glutamate, which is a key neurotransmitter involved in various neurological disorders.
Biochemical and Physiological Effects:
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have a significant impact on various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its high selectivity for the mGluR2/3 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to using 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and administer the compound.
Future Directions
There are several potential future directions for research on 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, including exploring its potential therapeutic applications in other neurological disorders, investigating its mechanism of action in more detail, and developing more potent and selective mGluR2/3 antagonists. Additionally, there is a need for more research on the safety and toxicity of 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol, particularly in human clinical trials.
Synthesis Methods
The synthesis of 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol involves several steps, including the reaction of 3,4-difluorobenzylamine with cyclopentanone to form the corresponding imine, followed by reduction with sodium borohydride to yield the intermediate amine. The amine is then reacted with 2-chloroethanol in the presence of a base to form the final product, 2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol.
Scientific Research Applications
2-[4-cyclopentyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
properties
IUPAC Name |
2-[4-cyclopentyl-1-[(3,4-difluorophenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26F2N2O/c19-17-6-5-14(11-18(17)20)12-21-8-9-22(13-16(21)7-10-23)15-3-1-2-4-15/h5-6,11,15-16,23H,1-4,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVFYQWVHFMHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.